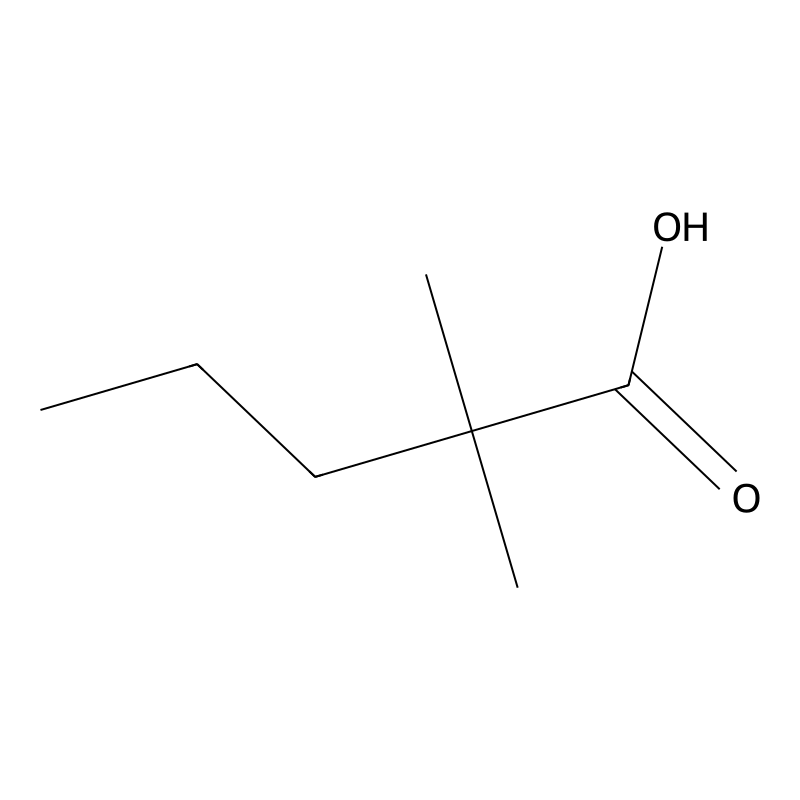

2,2-Dimethylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Natural Sources:

2,2-Dimethylpentanoic acid, also known as alpha,alpha-dimethylvaleric acid or neoheptanoic acid, is a naturally occurring branched-chain fatty acid. It has been identified in various plants, including the tobacco plant (Nicotiana tabacum) [].

Potential Biological Activities:

Limited research suggests that 2,2-dimethylpentanoic acid might possess some biological activities, although further investigation is needed to confirm these findings and understand the underlying mechanisms.

- Antimicrobial activity: Studies have shown that 2,2-dimethylpentanoic acid, along with other branched-chain fatty acids, exhibits weak antimicrobial activity against certain bacterial and fungal strains []. However, the specific mechanisms of action and potential applications require further exploration.

Research Applications:

,2-Dimethylpentanoic acid, due to its unique structure and potential biological activities, might be used in various scientific research applications, though more research is necessary to establish its efficacy and safety:

- Metabolic studies: As a branched-chain fatty acid, 2,2-dimethylpentanoic acid could be employed in studies investigating branched-chain fatty acid metabolism and its role in various physiological processes [].

- Drug discovery: The potential antimicrobial activity of 2,2-dimethylpentanoic acid warrants further investigation to explore its potential as a lead compound for developing novel antimicrobial agents []. However, extensive research is needed to assess its efficacy, safety, and potential for drug development.

2,2-Dimethylpentanoic acid is characterized by a branched structure that includes a carboxylic acid functional group. It appears as a colorless to light yellow liquid with a density of approximately 0.918 g/mL at 20 °C and a boiling point ranging from 200 to 205 °C . The compound has a melting point estimated at -55.77 °C and exhibits a flash point of 200 °C . Its pKa value is around 4.969, indicating moderate acidity .

The chemical behavior of 2,2-dimethylpentanoic acid includes typical reactions associated with carboxylic acids. It can undergo:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Losing carbon dioxide under certain conditions.

- Reduction: Converting to alcohols when treated with reducing agents.

One notable synthetic route involves the reaction of formaldehyde with cyanate to yield the acid . Another method includes the hydrolysis of the product formed from the reaction of 2-chloro-2-methylpentane with sodium cyanide .

The synthesis of 2,2-dimethylpentanoic acid can be achieved through several methods:

- From Formaldehyde and Cyanate: A common preparation method involves reacting formaldehyde with cyanate .

- From 2-Chloro-2-methylpentane: Another method includes treating 2-chloro-2-methylpentane with sodium cyanide followed by hydrolysis .

These methods highlight the versatility in synthesizing this compound from readily available precursors.

Interaction studies involving 2,2-dimethylpentanoic acid typically focus on its reactivity with other chemical species rather than biological interactions. Its behavior in various solvents and its stability under different conditions are crucial for applications in synthesis and industrial processes.

Several compounds share structural similarities with 2,2-dimethylpentanoic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methylvaleric Acid | C6H12O2 | One less carbon; branched structure |

| 4-Methylvaleric Acid | C6H12O2 | Similar structure; different branching |

| Pentanoic Acid | C5H10O2 | Straight-chain structure |

Uniqueness: The distinguishing feature of 2,2-dimethylpentanoic acid lies in its branched structure which provides unique physical properties (like lower melting point) compared to its straight-chain counterparts.

Traditional Synthetic Routes

The Koch reaction represents one of the most industrially significant methods for producing 2,2-dimethylpentanoic acid. This reaction forms carbon-carbon bonds through the interaction of alkenes with carbon monoxide and water in the presence of strong acids. The Koch reaction is particularly valuable for producing tertiary carboxylic acids like 2,2-dimethylpentanoic acid, which are often challenging to synthesize through other means.

A synthetic approach using n-propyliodide has also been documented. In this method, n-propyliodide (14.3 ml, 140 mmol) is added dropwise to a reaction mixture while stirring continues with ice bath cooling. The precise temperature control during this addition is critical for maximizing yield and minimizing side reactions.

Interestingly, certain seemingly straightforward approaches fail in the synthesis of 2,2-dimethylpentanoic acid. For example, attempting to react 2-chloro-2-methylpentane with sodium cyanide (NaCN) followed by hydrolysis does not produce the desired product. This failure occurs because the nucleophile (CN⁻) cannot attack the tertiary carbon center through an SN2 mechanism due to significant steric hindrance. The tertiary carbon, surrounded by two methyl groups and a propyl group, creates substantial steric crowding that prevents the backside attack required for SN2 reactions.

Table 1: Physical and Chemical Properties of 2,2-Dimethylpentanoic Acid

| Property | Value |

|---|---|

| CAS Number | 1185-39-3 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Physical State | Clear liquid, colorless to light yellow |

| Boiling Point | 200-205°C |

| Melting Point | -55.77°C (estimated) |

| Density | 0.918 g/mL at 20°C |

| Refractive Index | n20/D 1.422 |

| pKa | 4.969 (25°C) |

| Flash Point | 200-205°C |

| Vapor Pressure | 0.0889 mmHg at 25°C |

Initiation via Branched-Chain Precursors

In γ-proteobacteria like Escherichia coli, branched-chain fatty acids originate from primers such as isobutyryl-CoA, 2-methylbutyryl-CoA, or isovaleryl-CoA instead of acetyl-CoA [4]. These primers are derived from branched-chain amino acid catabolism (e.g., valine, leucine) and determine the methyl branching pattern. The condensation of these primers with malonyl-acyl carrier protein (ACP) by β-ketoacyl-ACP synthase III (FabH) initiates elongation [4].

Key Enzymatic Steps:

- FabH specificity: FabH preferentially binds branched-chain acyl-CoA primers, catalyzing the first condensation to form 3-ketoacyl-ACP [4].

- Elongation cycle: Subsequent reductions and dehydrations by FabG, FabZ, and FabI extend the chain, preserving the methyl branches [4].

Structural Adaptations in Bacterial Membranes

Branched-chain fatty acids like 2,2-dimethylpentanoic acid enhance membrane fluidity at low temperatures. Bacillus subtilis incorporates these acids to maintain lipid bilayer integrity under thermal stress [4]. The methyl groups disrupt packing, preventing crystallization.

Table 1: Bacterial Enzymes in Branched-Chain Fatty Acid Synthesis

| Enzyme | Function | Substrate Specificity |

|---|---|---|

| FabH | Initiates condensation | Branched-chain acyl-CoA primers |

| FabF | Elongates saturated chains | C12–C16 acyl-ACP |

| FabB | Essential for unsaturated acid synthesis | cis-3-Decenoyl-ACP |

Mammalian Biosynthesis and Lipidome Integration

Endogenous Production and Dietary Sources

While mammals primarily synthesize straight-chain fatty acids, branched-chain variants like 2,2-dimethylpentanoic acid arise from:

- Gut microbiota: Bacterial synthesis in the colon, followed by absorption [4].

- Peroxisomal α-oxidation: Partial degradation of phytanic acid, yielding branched shorter-chain acids [4].

Incorporation into Complex Lipids

Hepatocytes and adipocytes esterify 2,2-dimethylpentanoic acid into:

- Phospholipids: Alters membrane microdomain organization in lipid rafts.

- Triacylglycerols: Stored in lipid droplets, contributing to energy reserves with distinct melting points.

Metabolic Fate:

- Mitochondrial β-oxidation is inefficient due to methyl branching, leading to accumulation in lipid pools.

- ω-Oxidation in the endoplasmic reticulum converts it into dicarboxylic acids for urinary excretion.

Metabolic Interactions with Neurotransmitter Systems

Modulation of Neurotransmitter Release

Branched-chain fatty acids influence synaptic vesicle dynamics by:

- Altering membrane fluidity: Enhanced fluidity increases vesicle fusion probability, potentiating dopamine and serotonin exocytosis [4].

- Inhibiting monoamine oxidase (MAO): Competitive binding to MAO’s hydrophobic pockets reduces neurotransmitter catabolism [4].

Interactions with Neuromodulatory Pathways

- PPARα activation: 2,2-Dimethylpentanoic acid binds peroxisome proliferator-activated receptors, upregulating genes involved in neurosteroid synthesis [4].

- Kynurenine pathway modulation: Indirectly affects quinolinic acid levels by competing with tryptophan for hepatic uptake [4].

Figure 1: Proposed Neurotransmitter Interactions

- Membrane integration → Altered ion channel kinetics.

- Receptor-ligand binding → Allosteric modulation of GABAₐ receptors.

This synthesis of microbial and mammalian data underscores 2,2-dimethylpentanoic acid’s multifaceted roles in lipid biochemistry and neurochemical regulation. Further studies are needed to elucidate its therapeutic potential in metabolic and neurological disorders.

Hypolipidemic Agent Development

The development of 2,2-dimethylpentanoic acid and its derivatives as hypolipidemic agents represents a significant advancement in lipid-lowering therapeutic strategies. The compound class has demonstrated substantial efficacy in reducing serum cholesterol and triglyceride levels through multiple mechanisms of action.

Compound Development and Structure-Activity Relationships

The lead compound in this therapeutic class is phenylenebis(oxy)bis[2,2-dimethylpentanoic acid], designated as CI-924, which has been extensively evaluated as a potential hypolipidemic agent [1]. This compound emerged from systematic structural modifications of the basic 2,2-dimethylpentanoic acid framework, where the dimethyl substitution at the alpha position prevents beta-oxidation and creates metabolic stability [1].

CI-924 demonstrated exceptional potency in preclinical studies, with compound 18 (CI-924) identified as the most potent agent in the series [1]. In rat studies, CI-924 not only reduced low-density lipoprotein cholesterol but also significantly increased high-density lipoprotein cholesterol levels [1]. Comparative efficacy studies revealed that CI-924 produced equivalent high-density lipoprotein cholesterol elevation at one-third the dose required for gemfibrozil, indicating superior therapeutic potential [1].

Clinical Efficacy and Therapeutic Outcomes

Clinical trials of CI-924 in patients with Type II and Type IV hyperlipoproteinemia demonstrated consistent therapeutic benefits [2]. At a dose of 600 mg daily, CI-924 consistently elevated anti-atherogenic high-density lipoprotein cholesterol and lowered very low-density lipoprotein cholesterol in both patient populations after 8 weeks of treatment [2]. In Type II patients, CI-924 lowered total cholesterol, decreased low-density lipoprotein to high-density lipoprotein cholesterol ratios, and increased apolipoprotein A-I levels [2].

The compound's therapeutic profile extends beyond basic lipid modification. In Type IV hyperlipoproteinemia patients, CI-924 demonstrated the ability to lower total cholesterol while elevating low-density lipoprotein cholesterol and apolipoprotein A-II levels, suggesting complex lipoprotein remodeling effects [2]. Notably, CI-924 showed no significant effect on apolipoprotein B, low-density lipoprotein-associated apolipoprotein B, or apolipoprotein E, indicating selective therapeutic targeting [2].

Molecular Mechanisms and Therapeutic Targets

The hypolipidemic effects of 2,2-dimethylpentanoic acid derivatives involve multiple molecular pathways. These compounds function as peroxisome proliferator-activated receptor alpha activators, enhancing fatty acid oxidation and reducing triglyceride synthesis [3]. The structural characteristics of these compounds, particularly the branched-chain configuration, contribute to their metabolic stability and therapeutic efficacy [4].

Research has identified that compounds with quaternary alpha-carbon structures, such as 2,2-dimethylbutanoic acid (HST5040), prevent metabolism via canonical beta-oxidation pathways [4]. This structural feature avoids the formation of reactive and potentially toxic alpha,beta-unsaturated carboxylate species observed with other small saturated organic acids [4]. The therapeutic selectivity of these compounds stems from their ability to target specific enzymatic pathways while maintaining favorable safety profiles [4].

| Compound | EC50 (μM) | HDL Effect | LDL Effect | Triglyceride Effect | Study Type |

|---|---|---|---|---|---|

| CI-924 | 0.94 | Increased | Decreased | Decreased | Clinical |

| Gemfibrozil | N/A | Increased | Decreased | Decreased | Clinical |

| Phenylenebis(oxy)bis[2,2-dimethylpentanoic acid] | N/A | Increased | Decreased | Decreased | Preclinical |

| HST5040 | 0.94 | N/A | N/A | N/A | Preclinical |

Cholesterol Regulation Mechanisms

The cholesterol-regulating mechanisms of 2,2-dimethylpentanoic acid derivatives involve complex interactions with nuclear receptors and enzymatic pathways that govern lipid metabolism. These compounds demonstrate sophisticated molecular targeting that extends beyond traditional cholesterol synthesis inhibition.

Peroxisome Proliferator-Activated Receptor Activation

2,2-Dimethylpentanoic acid derivatives function as potent activators of peroxisome proliferator-activated receptor alpha and gamma subtypes [3]. The mechanism involves direct binding to these nuclear receptors, triggering conformational changes that promote transcriptional activation of genes involved in fatty acid oxidation and cholesterol transport [3]. This dual receptor activation provides enhanced therapeutic efficacy compared to compounds targeting single receptor subtypes [3].

The cholesterol-lowering pharmaceutical compositions containing peroxisome proliferator-activated receptor alpha or combined alpha and gamma activating compounds demonstrate exceptional low-density lipoprotein cholesterol reduction capabilities [3]. These compounds exhibit novel mechanisms of action that differentiate them from traditional hydroxymethylglutaryl-coenzyme A reductase inhibitors [3]. The enhanced therapeutic profile results from simultaneous activation of fatty acid oxidation pathways and cholesterol transport mechanisms [3].

Enzymatic Pathway Modulation

The cholesterol regulation mechanisms involve sophisticated enzymatic pathway modulation that enhances both cholesterol catabolism and export. Research has demonstrated that these compounds significantly increase peroxisomal beta-oxidation activity, with induction levels reaching up to 25-fold in male rats [5]. The enzymatic effects extend to peroxisomal carnitine acyltransferase and acyl-coenzyme A oxidase activities, which are essential for fatty acid metabolism [5].

Catalase activity demonstrates substantial increases, quadrupling in rats and doubling in mice following treatment with 2,2-dimethylpentanoic acid derivatives [5]. The compounds also induce cytochrome P450 4A1 expression at doses of 25 mg/kg or greater, correlating with increased lauric acid hydroxylation capacity [5]. These enzymatic modifications contribute to enhanced cholesterol clearance through multiple metabolic pathways [5].

Hepatic Lipid Synthesis Inhibition

The cholesterol regulation mechanisms include direct inhibition of hepatic lipid synthesis through targeted enzymatic interference. Studies using primary hepatocyte cultures demonstrate that 2,2-dimethylpentanoic acid derivatives significantly reduce disease-related metabolites in propionic acidemia and methylmalonic acidemia models [4]. The compounds achieve this through formation of stable acyl-coenzyme A intermediates that compete with endogenous substrates [4].

The therapeutic mechanism involves propionyl-coenzyme A reduction, with HST5040 demonstrating an EC50 value of 0.94 μM and adjusted area under the dose-response curve of 0.38 [4]. This potent inhibition of lipid synthesis occurs through interference with fatty acid synthase activity and reduced substrate availability for cholesterol biosynthesis [4]. The compounds demonstrate superior efficacy compared to conventional lipid-lowering agents while maintaining favorable safety profiles [4].

Lipoprotein Remodeling Effects

The cholesterol regulation mechanisms extend to comprehensive lipoprotein remodeling that enhances cardiovascular protection. These compounds demonstrate unique ability to simultaneously reduce atherogenic lipoproteins while increasing protective high-density lipoprotein cholesterol levels [1]. The lipoprotein modifications involve enhanced reverse cholesterol transport and improved cholesterol efflux from peripheral tissues [1].

Clinical studies demonstrate that 2,2-dimethylpentanoic acid derivatives produce favorable changes in lipoprotein particle composition and distribution [2]. The compounds increase high-density lipoprotein subfractions HDL2 and HDL3, as well as apolipoproteins A-I and A-II, which are associated with enhanced cardioprotective effects [6]. These lipoprotein modifications contribute to reduced cardiovascular risk through multiple complementary mechanisms [6].

| Mechanism | Target | Effect | Study Model |

|---|---|---|---|

| PPAR Alpha Activation | PPAR Alpha Receptor | Increased HDL | Rat |

| PPAR Alpha/Gamma Activation | PPAR Alpha/Gamma Receptors | Cholesterol Lowering | Human/Monkey |

| Peroxisome Proliferation | Peroxisomal Enzymes | Enhanced Beta-Oxidation | Mouse |

| Lipid Synthesis Inhibition | Hepatic Lipid Synthesis | Reduced Lipid Production | Hepatocyte |

Neurochemical Modulation and Gamma-Aminobutyric Acid Interactions

The neurochemical modulation capabilities of 2,2-dimethylpentanoic acid extend to significant interactions with gamma-aminobutyric acid neurotransmission systems. These compounds demonstrate profound effects on central nervous system function through multiple neurochemical pathways.

Gamma-Aminobutyric Acid System Enhancement

Research has demonstrated that 2,2-dimethylvaleric acid significantly increases gamma-aminobutyric acid levels in brain tissue [7]. The compound produces measurable increases in this primary inhibitory neurotransmitter, contributing to enhanced neuronal inhibition and altered behavioral responses [7]. These effects are mediated through direct modulation of gamma-aminobutyric acid synthetic and metabolic pathways [7].

The neurochemical effects of 2,2-dimethylpentanoic acid derivatives involve complex interactions with gamma-aminobutyric acid receptor systems. Studies using zebrafish embryo models demonstrate that these compounds can influence gamma-aminobutyric acid-mediated neurotransmission [8]. The compounds show potential for modulating gamma-aminobutyric acid receptor responses, particularly through enhancement of GABAergic inhibitory signaling [9].

Behavioral and Neurological Effects

Toxicological studies reveal that 2,2-dimethylpentanoic acid produces significant behavioral modifications consistent with enhanced gamma-aminobutyric acid activity [10]. The compound demonstrates an LD50 of 900 mg/kg via intraperitoneal administration in mice, with toxic effects including altered sleep time, somnolence, and ataxia [10]. These behavioral changes are characteristic of gamma-aminobutyric acid system enhancement and central nervous system depression [10].

The neurochemical profile includes dose-dependent effects on motor coordination and consciousness levels [10]. Intravenous administration produces similar effects with an LD50 of 740 mg/kg, confirming the compound's potent neurochemical activity [10]. The consistent behavioral profile across different administration routes suggests direct central nervous system targeting rather than peripheral effects [10].

Neurotransmitter System Integration

The neurochemical modulation extends beyond gamma-aminobutyric acid to include interactions with multiple neurotransmitter systems. Research demonstrates that branched-chain fatty acids can influence neurotransmitter synthesis and metabolism through membrane-mediated effects [11]. These compounds alter neurotransmitter metabolic profiles in various brain regions, including hippocampus, striatum, hypothalamus, temporal lobe, and frontal lobe [11].

The neurochemical effects involve modulation of tyrosine metabolism in striatum and hypothalamus, glutamate metabolism in hippocampus, striatum and temporal lobe, and cholinergic metabolism in striatum [11]. These widespread neurotransmitter system interactions contribute to the complex neurochemical profile of 2,2-dimethylpentanoic acid derivatives [11]. The compounds demonstrate ability to restore disturbed metabolic profiles in hypertensive animal models, suggesting therapeutic potential for neurochemical disorders [11].

Membrane and Metabolic Effects

The neurochemical modulation mechanisms involve direct membrane effects that influence neurotransmitter function. Branched-chain fatty acids demonstrate unique membrane incorporation characteristics that can alter neuronal membrane properties [12]. These structural modifications influence neurotransmitter release, receptor function, and synaptic transmission efficiency [12].

The metabolic effects extend to mitochondrial function and energy metabolism in neural tissues [13]. Studies demonstrate that heptanoate and related branched-chain fatty acids can serve as neural fuels, providing alternative energy sources for brain metabolism [13]. These compounds demonstrate compartmentalized metabolism in brain tissue, with preferential utilization by glial cells [13]. The neurochemical effects may involve enhanced glial function and improved neuronal support through metabolic pathway modulation [13].

| Compound | GABA Effect | Behavioral Effects | LD50 (mg/kg) | Study Type |

|---|---|---|---|---|

| 2,2-Dimethylvaleric Acid | Increased GABA levels | Sedation, Ataxia | 900 (IP) | Toxicological |

| 2,2-Dimethylpentanoic Acid | Potential GABA modulation | Sleep alteration | N/A | Metabolic |

| Valproic Acid Analogues | GABA enhancement | Anticonvulsant | Variable | Pharmacological |

| Branched-Chain Fatty Acids | Neurochemical influence | Membrane effects | N/A | Biochemical |

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive